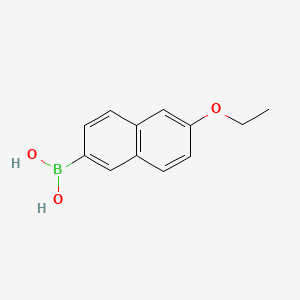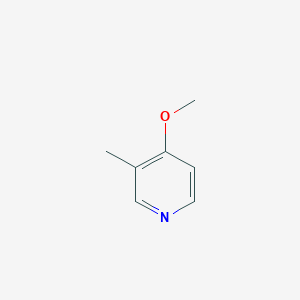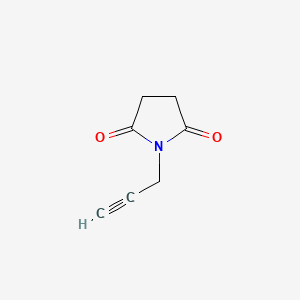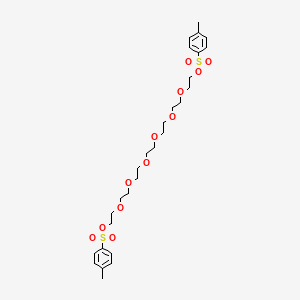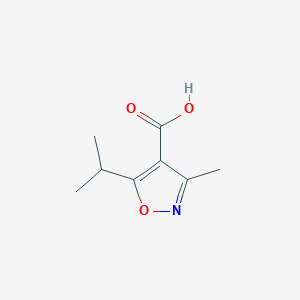
Fluorure de dimésitylboron
Vue d'ensemble
Description
Dimesitylfluoroborane, also known as Dimesitylboron Fluoride, is an organic compound with the molecular formula C18H22BF . It has a molecular weight of 268.18 . It is a colorless crystalline solid .
Molecular Structure Analysis
Dimesitylfluoroborane contains a total of 43 bonds, including 21 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .
Physical And Chemical Properties Analysis
Dimesitylfluoroborane is a solid at 20 degrees Celsius . It has a melting point of 73.0 to 79.0 °C and a boiling point of 129 °C at 0.5 mmHg . It is soluble in acetone and ether .
Applications De Recherche Scientifique
Science des matériaux
En science des matériaux, le fluorure de dimésitylboron est utilisé pour synthétiser des matériaux de transport d'électrons. Par exemple, il a été utilisé pour créer du benzodithiophène linéaire disubstitué avec deux unités de dimésitylboron, qui s'avère prometteur comme matériau de transport d'électrons pour l'électronique organique en raison de son niveau d'énergie LUMO .
Safety and Hazards
Mécanisme D'action
Target of Action
Dimesitylboron fluoride, also known as Dimesitylfluoroborane, is a compound that primarily targets organic materials for optoelectronic and photovoltaic applications . It is an efficient electron-rich building block in the construction of various organic materials .
Mode of Action
The mode of action of Dimesitylboron fluoride involves its interaction with benzodithiophene moieties in organic materials . The compound is used to synthesize triarylboranes containing linear or angular benzodithiophene moieties . The introduction of one dimesitylboryl function on both the linear and angular benzodithiophene resulted in a reduction of the LUMO level .
Biochemical Pathways
Dimesitylboron fluoride affects the electron delocalization and co-facial π–π stacking in the solid state of organic materials . This results in altered or improved fundamental properties of organic, π-conjugated materials .
Pharmacokinetics
Its solubility in acetone and ether suggests that it may have good bioavailability in certain environments.
Result of Action
The result of Dimesitylboron fluoride’s action is the modulation of the electronic properties of organic materials . Specifically, the linear benzodithiophene disubstituted with two Dimesitylboron fluoride units has shown promise as an electron-transport material for organic electronics .
Analyse Biochimique
Biochemical Properties
Dimesitylboron fluoride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with enzymes that are involved in metabolic pathways, influencing their activity and function. For instance, Dimesitylboron fluoride can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. Additionally, it has been observed to bind with specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Cellular Effects
The effects of Dimesitylboron fluoride on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, Dimesitylboron fluoride has been shown to modulate signaling pathways that are critical for cell growth and differentiation. It can also impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. Furthermore, Dimesitylboron fluoride affects cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimesitylboron fluoride can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to moisture or heat. The long-term effects of Dimesitylboron fluoride on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that prolonged exposure to Dimesitylboron fluoride can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Dimesitylboron fluoride vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where a certain dosage level must be reached before significant biological effects are observed. At high doses, Dimesitylboron fluoride can cause toxicity, affecting various organs and systems within the animal. These findings are crucial for determining the safe and effective dosage ranges for potential therapeutic applications .
Metabolic Pathways
Dimesitylboron fluoride is involved in several metabolic pathways, interacting with enzymes and cofactors that are essential for these processes. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. These interactions are important for understanding the compound’s role in cellular metabolism and its potential impact on overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, Dimesitylboron fluoride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in certain cellular compartments. Understanding the transport and distribution mechanisms of Dimesitylboron fluoride is essential for elucidating its cellular effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of Dimesitylboron fluoride is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. This localization is crucial for the compound’s activity and function, as it allows Dimesitylboron fluoride to interact with specific biomolecules within the cell. Studies have shown that the compound can localize to various subcellular compartments, including the nucleus, cytoplasm, and mitochondria, where it exerts its biochemical effects .
Propriétés
IUPAC Name |
fluoro-bis(2,4,6-trimethylphenyl)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BF/c1-11-7-13(3)17(14(4)8-11)19(20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWGERGANZMXOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392743 | |
| Record name | Dimesitylfluoroborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
436-59-9 | |
| Record name | Dimesitylfluoroborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimesitylboron fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




